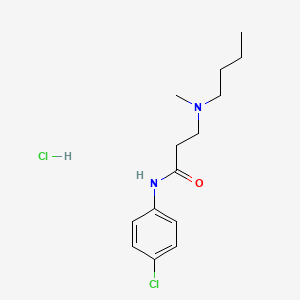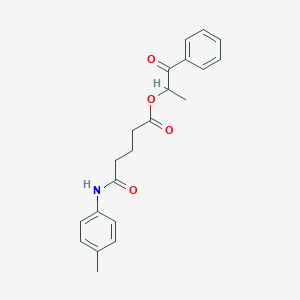![molecular formula C21H23NO5 B3943067 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3943067.png)
1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE
Overview
Description
1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE is a chemical compound with potential applications in various fields of scientific research. It is known for its unique structure, which combines a phenylpropanone moiety with an ethoxyphenylcarbamoyl group. This compound is of interest due to its potential biological activity and its use in synthetic chemistry.
Preparation Methods
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves several steps. One common method includes the reaction of 1-oxo-1-phenylpropan-2-yl chloride with 3-[(4-ethoxyphenyl)carbamoyl]propanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamoyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE can be compared with other similar compounds, such as:
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate: This compound has a similar structure but contains an indole group instead of an ethoxyphenyl group.
3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid: This compound lacks the ethoxy group and has different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(4-ethoxyanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-18-11-9-17(10-12-18)22-19(23)13-14-20(24)27-15(2)21(25)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIGGMPNNRORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-(1,3-Thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3942999.png)



![3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one](/img/structure/B3943022.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3943030.png)


![N-(3-methylpyridin-4-yl)-N'-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3943057.png)



![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)
